molecular formula C11H23NO2 B6353243 Ethyl 3-[butyl(ethyl)amino]propanoate CAS No. 1094714-36-9

Ethyl 3-[butyl(ethyl)amino]propanoate

Cat. No.: B6353243
CAS No.: 1094714-36-9
M. Wt: 201.31 g/mol
InChI Key: DFODMGBOXJGZTI-UHFFFAOYSA-N
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Description

. It is an ester derivative and is commonly used in various scientific and industrial applications. This compound is known for its unique chemical properties and versatility in different reactions.

Biochemical Analysis

Biochemical Properties

Ethyl 3-[butyl(ethyl)amino]propanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent overstimulation of nerve cells.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in the inflammatory response, leading to reduced inflammation in treated cells . Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can cause prolonged nerve stimulation and potential neurotoxicity. Additionally, this compound can modulate the expression of genes involved in various cellular processes, further influencing cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At high doses, this compound can cause adverse effects, including neurotoxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and molecular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by esterases, which hydrolyze the ester bond, resulting in the formation of butylamine and ethyl propanoate . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[butyl(ethyl)amino]propanoate can be synthesized through the esterification of 3-[butyl(ethyl)amino]propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[butyl(ethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 3-[butyl(ethyl)amino]propanoate can be compared with other similar ester compounds such as:

Uniqueness

This compound stands out due to its specific chemical structure, which imparts unique reactivity and versatility in different applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 3-[butyl(ethyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-7-9-12(5-2)10-8-11(13)14-6-3/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFODMGBOXJGZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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